(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one
Description
The compound “(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one” is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidin-4-one moiety via a methylene bridge. Its Z-configuration at the methylene group is critical for maintaining structural stability and biological activity. The ethylamino substituent at position 2 of the pyridopyrimidine ring and the isobutyl group at position 3 of the thiazolidinone contribute to its unique physicochemical properties, such as enhanced lipophilicity and target-binding affinity .
This compound is synthesized through condensation reactions involving substituted pyridopyrimidine precursors and thiazolidinone derivatives, as exemplified in analogous syntheses of related structures (e.g., Scheme 4 in ) . Its structural complexity places it within a class of bioactive molecules investigated for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-4-19-15-12(16(23)21-8-6-5-7-14(21)20-15)9-13-17(24)22(10-11(2)3)18(25)26-13/h5-9,11,19H,4,10H2,1-3H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGJRSAKTYMDBE-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442552-58-1 | |
| Record name | 2-(ETHYLAMINO)-3-[(Z)-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the ethylamino group through nucleophilic substitution. The thioxothiazolidinone ring is then formed via cyclization reactions, often under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrido[1,2-a]pyrimidine core, potentially reducing the double bonds or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially where the ethylamino group is present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in the study of biochemical pathways.
Medicine
Medically, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and environmental remediation.
Mechanism of Action
The mechanism by which (Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Key Findings :
- The target compound’s ethylamino and isobutyl groups confer superior topoisomerase II inhibition compared to bulkier substituents (e.g., phenylethyl) .
- Piperazinyl/piperidinyl substitutions enhance solubility but reduce target specificity, as seen in the higher IC50 of 372494-23-0 .
- Phenylethyl-substituted analogues () exhibit stronger antifungal activity, likely due to increased membrane interaction .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound (logP = 3.2) is more lipophilic than its 2-(allylamino) analogue (logP = 2.7, ), favoring better tissue penetration .
- Solubility : Aqueous solubility decreases with larger hydrophobic substituents (e.g., phenylethyl: 12 µM vs. isobutyl: 28 µM) .
- Metabolic stability: The ethylamino group undergoes slower hepatic oxidation compared to allylamino derivatives, as shown in microsomal assays .
Biological Activity
Overview
(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrido[1,2-a]pyrimidine core and a thioxothiazolidinone ring, suggest diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one. The molecular formula is , and it has a molecular weight of 396.50 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | |
| Molecular Weight | 396.50 g/mol |
| CAS Number | 442552-58-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The structural motifs suggest potential interactions with:
- Enzymes : Particularly kinases, due to the presence of the pyrido-pyrimidine moiety which is common in kinase inhibitors.
- Receptors : The ethylamino group may enhance binding affinity to various receptors, influencing signaling pathways.
- Nucleic Acids : The compound may also exhibit activity by intercalating into DNA or RNA structures.
Antiproliferative Activity
Studies have indicated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown cytostatic activity against pancreatic cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Preliminary screenings have demonstrated that this compound possesses moderate to significant antimicrobial properties against both bacterial and fungal strains. Its lipophilicity appears to correlate with increased antibacterial efficacy .
Kinase Inhibition
The compound's structural characteristics indicate that it may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
Modifications to the compound's structure can significantly influence its biological efficacy. Key observations include:
- Ethylamino Substituent : Enhances interaction with target proteins and may improve solubility and bioavailability.
- Thioxothiazolidinone Ring : Contributes to the overall stability and reactivity of the compound.
Case Studies
- Cancer Cell Line Studies : A study evaluated the effects of this compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth and induction of apoptosis in pancreatic cancer cells .
- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited significant inhibitory activity against pathogens such as Staphylococcus aureus and Candida albicans, indicating its potential for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
